molecular formula C19H19N3O4S2 B2697272 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 886911-63-3

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2697272
CAS No.: 886911-63-3
M. Wt: 417.5
InChI Key: GRXCQRQIIBCGGV-UHFFFAOYSA-N
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Description

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound built around a 1,3,4-oxadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . The 1,3,4-oxadiazole ring is a well-documented privileged structure known for its broad spectrum of pharmacological activities, serving as a versatile bioisostere for carboxylic acids, esters, and carboxamides . This molecular framework is present in several investigated compounds for its potential antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . The specific substitution pattern of this compound, featuring a 2-(methylthio)phenyl group at the 5-position of the oxadiazole ring and a 3-tosylpropanamide group at the 2-position, makes it a valuable intermediate for researchers. It is designed for the synthesis and exploration of novel bioactive molecules, particularly in developing potential enzyme inhibitors or other therapeutic agents . The synthetic approach for such 1,3,4-oxadiazole derivatives typically involves the cyclodehydration of diacylhydrazine precursors or the oxidative cyclization of semicarbazides, often employing reagents like phosphoryl trichloride (POCl₃) or phosphorus pentoxide . Modern synthetic methods, including microwave-assisted synthesis, have been developed to efficiently construct the 1,3,4-oxadiazole ring system, offering reduced reaction times and improved yields . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-7-9-14(10-8-13)28(24,25)12-11-17(23)20-19-22-21-18(26-19)15-5-3-4-6-16(15)27-2/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCQRQIIBCGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves multiple steps:

  • Formation of the 1,3,4-oxadiazole ring: : This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative. For instance, the reaction of 2-(methylthio)benzoic acid with hydrazine hydrate can form the corresponding hydrazide, which upon cyclization with a dehydrating agent like phosphorus oxychloride (POCl₃) yields the 1,3,4-oxadiazole ring.

  • Introduction of the tosyl-propanamide moiety: : The tosyl group can be introduced by reacting the oxadiazole intermediate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The propanamide linkage can be formed by subsequent reaction with 3-aminopropanoic acid or its derivatives under appropriate coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and ensuring high purity of intermediates to maximize yield and minimize by-products.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group on the phenyl ring undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions. This reaction modifies electronic properties and enhances biological activity in analogous compounds .

Key Conditions and Reagents :

  • Sulfoxide formation : Hydrogen peroxide (H₂O₂) in acetic acid at 0–25°C for 2–4 hours.

  • Sulfone formation : Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 25°C for 6–12 hours.

Mechanism :
Electrophilic attack by the oxidizing agent on the sulfur atom, followed by sequential oxygen insertion.

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions, particularly at the 2-position, where the tosylpropanamide group is attached. This site is susceptible to displacement by amines, thiols, or alkoxides .

Example Reaction :
Replacement of the tosylpropanamide group with a primary amine:

Compound+R-NH2EtOH, ΔN-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-alkylamine+Tosylpropanamide byproduct\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-alkylamine} + \text{Tosylpropanamide byproduct}

Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 60–80°C

  • Catalyst: Potassium carbonate (K₂CO₃)

Hydrolysis of the Tosylpropanamide Moiety

The tosylpropanamide group undergoes acidic or basic hydrolysis to yield carboxylic acid derivatives, enhancing water solubility for biological assays.

Conditions :

  • Acidic : 6M HCl, reflux for 8–12 hours.

  • Basic : 2M NaOH, 60°C for 4–6 hours.

Product :
3-(Tosyl)propanoic acid and 5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring (activated by -SMe) undergoes electrophilic substitutions such as nitration or halogenation.

Nitration Example :

Compound+HNO3/H2SO405CNitro-derivative at para position to -SMe\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \xrightarrow{0–5^\circ \text{C}} \text{Nitro-derivative at para position to -SMe}

Halogenation Example :
Bromination using Br₂ in acetic acid yields mono- or di-substituted bromo derivatives.

Reduction of the Oxadiazole Ring

Catalytic hydrogenation reduces the oxadiazole ring to an open-chain diamide, though this is less common due to the ring’s stability .

Conditions :

  • H₂ gas (1–3 atm), 10% Pd/C in ethanol, 25°C for 24 hours.

Experimental Considerations

  • Purity Control : Chromatographic methods (HPLC, TLC) are recommended post-reaction due to byproduct formation during substitutions.

  • Safety : Oxidizing agents (e.g., m-CPBA) require handling under inert atmospheres to prevent exothermic decomposition.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the tosyl group and the propanamide moiety. The oxadiazole derivatives are often synthesized through condensation reactions involving hydrazides and appropriate carbonyl compounds.

Anticancer Activity

Several studies have demonstrated the anticancer properties of oxadiazole derivatives. For instance, a related compound, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, exhibited significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . This suggests that compounds containing the oxadiazole structure could be promising candidates for further development as anticancer agents.

Antimicrobial Properties

Research has shown that oxadiazole derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. For example, a study reported that synthesized compounds based on 1,3,4-oxadiazole frameworks demonstrated effective antibacterial activity against Bacillus species . The presence of functional groups like methylthio can enhance lipophilicity and facilitate cellular uptake, thereby improving antimicrobial efficacy.

Anti-Diabetic Effects

In vivo studies using models such as Drosophila melanogaster have indicated that certain oxadiazole derivatives can significantly reduce glucose levels, suggesting potential anti-diabetic properties . These findings highlight the versatility of oxadiazole compounds in addressing metabolic disorders.

Case Studies and Research Findings

StudyFindingsApplications
Significant anticancer activity against multiple cell linesPotential anticancer therapy
Demonstrated anti-diabetic activity in Drosophila modelTreatment for diabetes
Effective antimicrobial properties against Gram-positive bacteriaDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may enhance binding affinity through hydrophobic interactions, while the tosyl group can improve the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Implications

  • Oxadiazoles generally exhibit higher metabolic stability compared to thiadiazoles, which may degrade more readily due to sulfur’s susceptibility to oxidation .
  • Substituent Effects: The tosylpropanamide group in the target compound introduces a sulfonamide motif, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). In contrast, Compound I’s 2-chlorophenyl group may confer halogen-bonding interactions but lacks sulfonamide’s polarity.

Hypothetical Bioactivity Comparison

While direct bioactivity data for the target compound is scarce, inferences can be drawn from structural analogs:

  • Antimicrobial Activity : Thiadiazoles like Compound I are often associated with antibacterial properties. The target compound’s oxadiazole core and sulfonamide group may broaden its spectrum against Gram-negative pathogens, as sulfonamides inhibit folate synthesis .
  • Compound I’s chlorophenyl group may instead favor targets requiring halogen interactions, such as thyroid hormone receptors.

Biological Activity

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound features an oxadiazole ring substituted with a methylthio group and a tosylpropanamide moiety. The presence of the methylthio group is significant as it can enhance the compound's reactivity and biological activity by participating in specific molecular interactions.

Antimicrobial Activity

Research indicates that compounds in the oxadiazole family exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.21 µg/mL
Candida albicans0.25 µg/mL

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Anticancer Effects

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM)
HT-29 (Colon Carcinoma)12.5
MCF7 (Breast Carcinoma)15.0
A549 (Lung Carcinoma)10.0

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and disruption of cell cycle progression .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular pathways, preventing substrate access and subsequent catalytic activity .
  • DNA Interaction : Molecular docking studies suggest that it can bind effectively to DNA gyrase and other nucleic acid-related targets, which is crucial for its antibacterial and anticancer activities .
  • Cellular Impact : The compound influences various cellular processes, including apoptosis and cell cycle regulation, leading to reduced proliferation of both microbial and cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to this compound:

  • A study reported that oxadiazole derivatives exhibited strong antifungal activity against Candida species with significant growth inhibition zones compared to controls .
  • Another investigation highlighted the compound's potential as an antimicrobial agent against Gram-positive bacteria like Micrococcus luteus .

Q & A

Q. What validation protocols are essential for hybrid QSAR models predicting pharmacokinetic properties of multi-substituted oxadiazoles?

  • Methodological Answer :
  • Use a training set (>30 compounds) with diverse substituents to ensure model robustness.
  • Validate with external test sets (20% of data) and calculate metrics like R2R^2 (>0.6) and RMSE (<0.5).
  • Cross-validate via leave-one-out or k-fold methods .

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